2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid
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Overview
Description
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by the presence of an azido group, a propanoylamino group, and a dimethylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction using sodium azide as the azide source.
Amidation Reaction: The propanoylamino group is formed by reacting a suitable amine with a propanoyl chloride derivative under basic conditions.
Introduction of the Dimethylbutanoic Acid Moiety: This step involves the coupling of the azido-propanoylamino intermediate with a dimethylbutanoic acid derivative using standard peptide coupling reagents such as EDCI and HOBt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
EDCI and HOBt: Used for peptide coupling reactions.
Major Products Formed
Scientific Research Applications
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important in click chemistry . Additionally, the compound can be incorporated into peptides and proteins, allowing for the study of biological processes and the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,2-dimethylaziridine: A compound with a similar azido group that can undergo polymerization reactions.
N3-p-azidobenzyloxycarbonyl lysine: An azido amino acid used in genetic code expansion strategies.
5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound that undergoes azidation reactions.
Uniqueness
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and be used in diverse scientific research applications. Its ability to form triazoles through cycloaddition reactions makes it particularly valuable in click chemistry .
Properties
IUPAC Name |
2-(3-azidopropanoylamino)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)7(8(15)16)12-6(14)4-5-11-13-10/h7H,4-5H2,1-3H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXFOIRWQYQTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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